molecular formula C10H11NO2S B8026158 1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene

1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene

Cat. No.: B8026158
M. Wt: 209.27 g/mol
InChI Key: SKDCINKDFVMMND-UHFFFAOYSA-N
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Description

1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound features a nitro group (-NO2) attached to a benzene ring, with a cyclopropylmethylsulfanyl group (-SCH2C3H5) as a substituent

Preparation Methods

The synthesis of 1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzene and cyclopropylmethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-nitrobenzene is reacted with cyclopropylmethyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(cyclopropylmethylsulfanyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCINKDFVMMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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